3-(2-phenyl-1H-indol-3-yl)propanoic acid
Overview
Description
3-(2-phenyl-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system substituted with a phenyl group and a propanoic acid chain, making it a versatile molecule in synthetic and medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 3-(2-phenyl-1H-indol-3-yl)propanoic acid is the Fatty Acid Binding Protein 4 (FABP4) . FABP4 is a lipid binding protein that plays a crucial role in fatty acid uptake, transport, and metabolism .
Mode of Action
The compound binds with high affinity to FABP4 . The interaction between the compound and FABP4 is complex and involves several amino acid residues in FABP4 . The oxygen atom of Lys58 in FABP4 is particularly important for strong interactions .
Biochemical Pathways
Indole derivatives, which include this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with FABP4 and the subsequent effects on lipid metabolism . .
Biochemical Analysis
Biochemical Properties
3-(2-phenyl-1H-indol-3-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The compound binds with high affinity to multiple receptors, which helps in developing new useful derivatives . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound may impact the expression of genes involved in inflammatory responses and oxidative stress, thereby influencing cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction . For instance, it may inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, this compound can bind to nuclear receptors, leading to alterations in gene transcription and subsequent changes in protein expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, such as prolonged anti-inflammatory and antioxidant activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation within specific tissues can affect its pharmacological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert antioxidant effects, or to the nucleus, where it can modulate gene expression . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenyl-1H-indol-3-yl)propanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the formation of the indole ring system. Additionally, green chemistry approaches, such as using water as a solvent and employing microwave irradiation, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2-phenyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
3-(2-phenyl-1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to interact with various biological targets.
Industry: Indole derivatives are used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
3-(2-phenyl-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-(2-phenyl-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16(20)11-10-14-13-8-4-5-9-15(13)18-17(14)12-6-2-1-3-7-12/h1-9,18H,10-11H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMMIHTXAONNJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320757 | |
Record name | 3-(2-Phenyl-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62663-27-8 | |
Record name | 2-Phenyl-1H-indole-3-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62663-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 364001 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062663278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC364001 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Phenyl-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-phenyl-1H-indol-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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